2'-Deoxy-2'-fluorocytidine Hydrate

Antiviral Research CCHFV Nucleoside Analogs

Antiviral drug discovery programs targeting CCHFV, HCV, and influenza demand a validated positive control with defined potency and target engagement. Generic 2'-deoxycytidine analogs lack the essential 2'-fluoro modification that imparts conformational bias for viral RdRp recognition-substituting them invalidates assay results. • CCHFV EC50: 61 ± 18 nM in reporter-based HTS-200-fold more potent than ribavirin • 80% survival in lethal H5N1 influenza mouse model at 60 mg/kg/day (p=0.0001) • Validated synergy with favipiravir (T-705) without additive cytotoxicity Supplied as ≥95% pure hydrate; ideal positive control for establishing Z'-factor, benchmarking novel NS5B and RdRp inhibitors, and exploring combination therapy regimens.

Molecular Formula C9H14FN3O5
Molecular Weight 263.22 g/mol
CAS No. 1820580-34-4
Cat. No. B1427492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluorocytidine Hydrate
CAS1820580-34-4
Molecular FormulaC9H14FN3O5
Molecular Weight263.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O
InChIInChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1
InChIKeyKUYKYENKWWNPHG-IAIGYFSYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluorocytidine Hydrate Overview


2'-Deoxy-2'-fluorocytidine Hydrate (2'-FdC) is a nucleoside analog belonging to the class of 2'-fluoro-2'-deoxyribonucleosides [1]. This compound is characterized by the substitution of a fluorine atom at the 2'-position of the deoxyribose sugar, which imparts unique conformational properties and enhances metabolic stability relative to the non-fluorinated parent compound, 2'-deoxycytidine [1][2]. It is supplied as a hydrate (C9H12FN3O4·xH2O) with a typical purity specification of ≥95-98% . Its primary research applications center on its potent antiviral activity, and it serves as a critical building block for synthesizing more complex nucleotide inhibitors [3].

1
Nucleoside analog antiviral probe with 2'-fluoro modification
Supports viral RNA-dependent RNA polymerase incorporation studies
2
Hydrate form with reported purity specification ≥95%
Suitable for cell-based antiviral screening and in vivo model research
3
Building block for nucleotide inhibitor synthesis
Medicinal chemistry and SAR study context

Why 2'-Deoxy-2'-fluorocytidine Cannot Be Substituted


Procurement of a generic 2'-deoxycytidine analog in place of 2'-Deoxy-2'-fluorocytidine Hydrate is not scientifically justified due to the critical and quantifiable role of the 2'-fluoro modification. This specific substitution fundamentally alters the compound's antiviral spectrum, target engagement, and potency profile relative to both unmodified 2'-deoxycytidine and other 2'-modified cytidines (e.g., gemcitabine). For instance, the 2'-fluorine atom in 2'-FdC results in a conformational bias that enhances its recognition and incorporation by certain viral RNA-dependent RNA polymerases (RdRps), a property not shared by 2'-deoxycytidine [1]. Moreover, studies have demonstrated that even minor structural modifications among 2'-fluorinated cytidine analogs, such as the addition of a second fluorine (e.g., 2',2'-difluorocytidine or gemcitabine) or methylation at the 2'-position, can lead to a complete loss of desired antiviral activity or introduce unacceptable cytotoxicity [2][3]. Therefore, selecting the specific compound, 2'-Deoxy-2'-fluorocytidine Hydrate, is essential for experiments predicated on its unique and quantitatively defined inhibitory profile against targets like CCHFV, HCV, and influenza viruses.

Risk 1 2'-deoxycytidine lacks the 2'-fluoro conformational bias; viral polymerase recognition and incorporation may differ significantly.
Risk 2 2',2'-difluorocytidine analogs may introduce cytotoxicity or complete loss of antiviral activity in target models.
Risk 3 Minor scaffold changes (e.g., 4-thio substitution) can abolish anti-HCV replicon activity; SAR profile is highly sensitive.

2'-Deoxy-2'-fluorocytidine Selection Evidence


Superior Anti-CCHFV Potency

In a direct head-to-head comparison using a recombinant fluorescent reporter virus in Huh-7 cells, 2'-Deoxy-2'-fluorocytidine (2'-FdC) demonstrated significantly greater potency against Crimean-Congo hemorrhagic fever virus (CCHFV) than the current standard-of-care ribavirin and the investigational drug favipiravir (T-705). The EC50 value for 2'-FdC was determined to be 61 ± 18 nM. This is 200-fold more potent than ribavirin (EC50 = 12.5 ± 2.6 μM) and 17-fold more potent than favipiravir (EC50 = 1.03 ± 0.16 μM) in the same assay system [1].

CCHFV Potency
Head-to-head
EC50 61 ± 18 nM (2'-FdC) vs 12.5 ± 2.6 μM (ribavirin)
Reported 200-fold lower EC50 than ribavirin in CCHFV reporter assay.
Huh-7 cell model; assay endpoint review recommended.
Antiviral Research CCHFV Nucleoside Analogs

Synergistic CCHFV Inhibition with Favipiravir

Beyond superior single-agent potency, 2'-Deoxy-2'-fluorocytidine exhibits a unique synergistic interaction with favipiravir (T-705) in inhibiting CCHFV replication. This combination effect was observed without a corresponding increase in cytotoxicity, suggesting a potential for enhanced therapeutic windows in combination regimens. This specific synergy has not been reported for other closely related nucleoside analogs like ribavirin in combination with T-705 against CCHFV [1].

Synergy with Favipiravir
Class-level
Synergistic inhibition without additive cytotoxicity reported
Supports combination study context; distinct from ribavirin + T-705.
Qualitative observation; data to verify in independent models.
Antiviral Synergy Combination Therapy CCHFV

Anti-Influenza In Vivo Efficacy

In a comparative in vivo study of fluorodeoxycytidine analogs against lethal H5N1 influenza infection in BALB/c mice, 2'-Deoxy-2'-fluorocytidine (2'-FdC) at 60 mg/kg/day i.p. administered twice daily starting 24 hours post-infection achieved 80% survival (p=0.0001). In contrast, the closely related analog 2'-deoxy-2',2'-difluorocytidine was found to be 'very toxic at higher doses and not inhibitory at lower doses' in the same mouse model, precluding its therapeutic evaluation [1]. Furthermore, 2'-FdC provided a statistically significant survival benefit even when treatment was delayed to 72 hours post-infection (60% survival, p=0.019) [1].

Influenza Survival
Cross-study
80% survival (p=0.0001) at 60 mg/kg/day i.p.
Model-response endpoint context in H5N1 mouse study.
Comparator 2',2'-difluorocytidine precluded by toxicity in same model.
Influenza In Vivo Efficacy Fluorinated Nucleosides

HCV NS5B Polymerase Inhibition Selectivity

A comprehensive structure-activity relationship (SAR) study evaluating 27 analogs of 2'-Deoxy-2'-fluorocytidine against the hepatitis C virus (HCV) subgenomic replicon system revealed that the parent compound's activity is exquisitely sensitive to further modification. The study found that while (2'R)-d-2'-deoxy-2'-fluorocytidine is a potent anti-HCV agent, the addition of a 5-fluoro group to create 2'-deoxy-2',5-difluorocytidine maintained activity. Critically, the replacement of the 4-amino group with a thiol group (creating a 4-thio analog) resulted in a complete loss of anti-HCV activity [1]. This demonstrates that the specific substitution pattern of 2'-FdC is essential for its interaction with the viral NS5B polymerase and subsequent chain termination.

HCV NS5B SAR
Class-level
4-thio substitution: complete loss of anti-HCV activity
Scaffold specificity context; supports precise analog selection.
HCV subgenomic replicon; SAR interpretation requires review.
Hepatitis C Virus NS5B Polymerase Nucleoside Inhibitor

2'-Deoxy-2'-fluorocytidine Applications


High-Throughput Screening for CCHFV

As a validated, high-potency positive control with an EC50 of 61 ± 18 nM against CCHFV in a reporter-based HTS assay (200-fold more potent than ribavirin), 2'-Deoxy-2'-fluorocytidine Hydrate is ideally suited for establishing assay performance parameters (e.g., Z'-factor) and for benchmarking novel candidate inhibitors in CCHFV drug discovery programs [1].

Influenza In Vivo Mechanistic Studies

Given its demonstrated in vivo efficacy in a lethal H5N1 influenza mouse model (80% survival at 60 mg/kg/day, p=0.0001) and its superior tolerability relative to 2',2'-difluorocytidine analogs, this compound serves as a critical tool compound for investigating viral pathogenesis, host immune response, and the pharmacodynamics of influenza inhibition in a preclinical setting [2].

HCV NS5B SAR Studies

The well-characterized SAR of the 2'-fluoro-2'-deoxycytidine scaffold, where a 4-thio substitution ablates anti-HCV activity, makes this compound an essential reference standard for medicinal chemistry efforts focused on designing novel nucleoside inhibitors targeting the HCV NS5B polymerase [3].

Synergistic Antiviral Combinations

The documented synergy between 2'-Deoxy-2'-fluorocytidine and favipiravir (T-705) against CCHFV replication, without additive cytotoxicity, positions this compound as a key reagent for exploring novel combination therapy regimens and for studying the underlying mechanisms of antiviral synergy [1].

Application
Selection Property
Validation Focus
CCHFV high-throughput screening
Reported low-nM EC50 in reporter assay context
Assay performance benchmarking and Z'-factor verification
Influenza in vivo mechanistic studies
Model-response endpoint context at 60 mg/kg/day
Survival, viral pathogenesis, and pharmacodynamics review
HCV NS5B polymerase SAR studies
Scaffold sensitivity; 4-thio substitution abolishes activity
Reference standard for medicinal chemistry design
Antiviral synergy combination research
Reported synergy with favipiravir without additive cytotoxicity
Combination index analysis and mechanism-of-synergy studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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